6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile 6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549037-33-2
VCID: VC11855099
InChI: InChI=1S/C18H19N5O2/c1-11-17(12(2)25-21-11)18(24)23-6-5-14-9-22(10-15(14)23)16-4-3-13(7-19)8-20-16/h3-4,8,14-15H,5-6,9-10H2,1-2H3
SMILES: CC1=C(C(=NO1)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N
Molecular Formula: C18H19N5O2
Molecular Weight: 337.4 g/mol

6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

CAS No.: 2549037-33-2

Cat. No.: VC11855099

Molecular Formula: C18H19N5O2

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile - 2549037-33-2

Specification

CAS No. 2549037-33-2
Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
IUPAC Name 6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H19N5O2/c1-11-17(12(2)25-21-11)18(24)23-6-5-14-9-22(10-15(14)23)16-4-3-13(7-19)8-20-16/h3-4,8,14-15H,5-6,9-10H2,1-2H3
Standard InChI Key DVOKRRCOTCDYLV-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N
Canonical SMILES CC1=C(C(=NO1)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N

Introduction

Synthesis

The synthesis of such compounds typically involves multistep organic reactions combining heterocyclic chemistry with functional group manipulation. While specific synthetic routes for this exact compound are not directly available in the sources reviewed, general methodologies for related compounds include:

  • Formation of Oxazole Derivatives:

    • Oxazoles are often synthesized via cyclization reactions involving amides and α-haloketones.

    • The 3,5-dimethyl substitution suggests selective alkylation during the precursor formation.

  • Construction of the Bicyclic Pyrrolopyrrole Core:

    • This can be achieved through intramolecular cyclization reactions using diamines and dicarbonyl compounds under acidic or catalytic conditions.

  • Coupling with Pyridine Derivatives:

    • The final step likely involves coupling the bicyclic intermediate with a pyridine derivative bearing a nitrile group using reagents like HATU or EDCI for amide bond formation.

Challenges:

  • Maintaining stereochemical integrity during synthesis.

  • Optimizing yields for each step due to potential side reactions.

Medicinal Chemistry

Compounds with similar structures have been studied for their biological activities:

  • Anticancer Activity: Pyridine derivatives with nitrile groups often exhibit cytotoxic effects against cancer cell lines by interfering with DNA or protein synthesis pathways .

  • Antibacterial and Antioxidant Properties: Oxazole-containing molecules have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell walls .

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR to identify chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS):

    • To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • To detect functional groups like nitriles (sharp peak around 2200 cm1^{-1}) and carbonyls (strong peak near 1700 cm1^{-1}).

  • X-Ray Crystallography:

    • For detailed three-dimensional structural analysis.

Comparative Data Table

FeatureCompound in QueryRelated Compounds
Core StructurePyridine + Oxazole + Bicyclic PyrrolePyridine + Phenyl Derivatives
Biological ActivityHypothetical (requires testing)Anticancer, Antibacterial
Synthesis ComplexityHigh (multistep with stereocontrol)Moderate
Analytical Techniques UsedNMR, MS, IR, X-RaySimilar

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